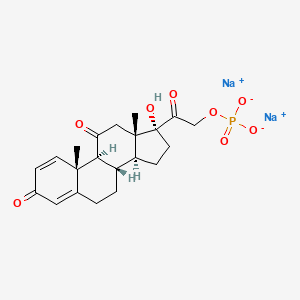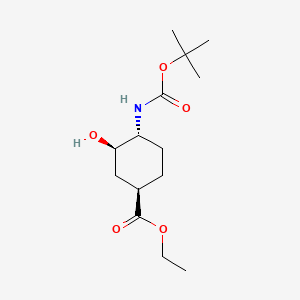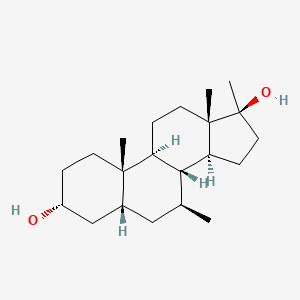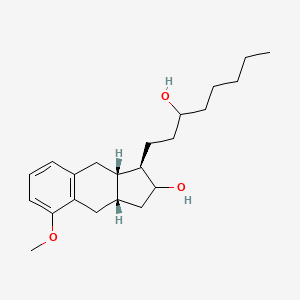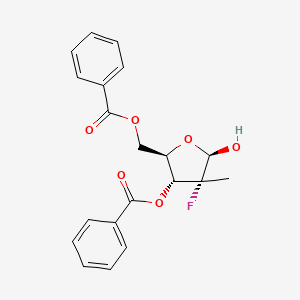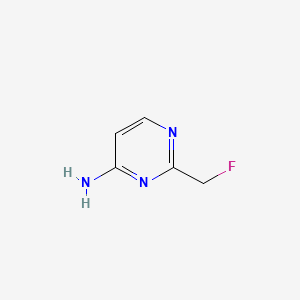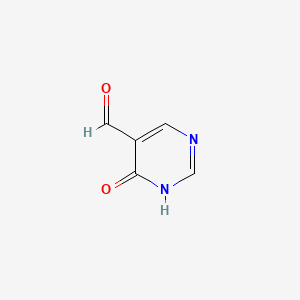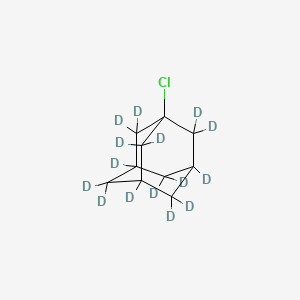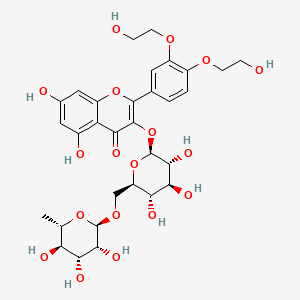
Labetalolhydrochlorid
Übersicht
Beschreibung
Labetalolhydrochlorid ist ein Medikament, das in erster Linie zur Behandlung von Bluthochdruck und zur Behandlung von Angina pectoris eingesetzt wird. Es ist ein racemisches Gemisch aus zwei Diastereoisomeren und wirkt sowohl als Alpha- als auch als Beta-adrenerger Antagonist . Diese Verbindung ist bekannt für ihre Fähigkeit, die Aktivierung von adrenergen Rezeptoren zu blockieren, was zur Senkung des Blutdrucks und zur Linderung der Symptome von Bluthochdruck beiträgt .
Wissenschaftliche Forschungsanwendungen
Labetalone hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studies involving adrenergic receptor antagonists.
Biology: Research on labetalone hydrochloride helps in understanding the physiological effects of adrenergic receptor blockade.
Medicine: It is extensively studied for its therapeutic effects in treating hypertension and angina.
Wirkmechanismus
Mode of Action
Labetalone hydrochloride acts as an antagonist for both alpha-1 and beta adrenergic receptors . By blocking these receptors, it inhibits the binding of endogenous catecholamines, such as adrenaline, which are responsible for increasing heart rate and blood pressure . This results in a decrease in peripheral vascular resistance without significantly altering the heart rate .
Biochemical Pathways
The antagonistic action of Labetalone hydrochloride on adrenergic receptors leads to a decrease in blood pressure . This is achieved by reducing the force and rate of heart contractions and dilating the blood vessels, which in turn decreases vascular resistance .
Pharmacokinetics
Labetalone hydrochloride is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration . It undergoes extensive first-pass metabolism in the liver and/or gastrointestinal mucosa, resulting in an absolute bioavailability of about 25% . The volume of distribution in hypertensive patients is between 188-747L with an average of 392L . The elimination half-life for oral administration is approximately 6 to 8 hours .
Result of Action
The primary result of Labetalone hydrochloride’s action is a decrease in blood pressure . This is beneficial in the management of conditions such as hypertension, angina, and sympathetic overactivity syndrome . It is also used to control blood pressure in severe hypertension .
Action Environment
The efficacy and stability of Labetalone hydrochloride can be influenced by various environmental factors. For instance, its bioavailability may increase in older patients or when taken with food .
Biochemische Analyse
Biochemical Properties
Labetalone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist at both alpha- and beta-adrenergic receptor sites. This dual antagonism helps in reducing blood pressure by decreasing vascular resistance and heart rate . The compound interacts with adrenergic receptors, which are G protein-coupled receptors involved in the sympathetic nervous system’s response to stress and other stimuli .
Cellular Effects
Labetalone hydrochloride affects various types of cells and cellular processes. It influences cell function by blocking adrenergic receptors, leading to a decrease in intracellular cyclic AMP levels. This reduction in cyclic AMP affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to block both alpha- and beta-adrenergic receptors results in vasodilation and decreased heart rate, which are crucial for managing hypertension .
Molecular Mechanism
The molecular mechanism of labetalone hydrochloride involves its binding to alpha- and beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in intracellular cyclic AMP levels, reducing the phosphorylation of downstream targets involved in vasoconstriction and cardiac contractility. Additionally, labetalone hydrochloride’s alpha-adrenergic blocking activity contributes to vasodilation, further aiding in blood pressure reduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of labetalone hydrochloride change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that labetalone hydrochloride maintains its antihypertensive effects over extended periods, although some degradation may occur, affecting its potency. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as vasodilation and heart rate reduction, remain consistent over time .
Dosage Effects in Animal Models
The effects of labetalone hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, labetalone hydrochloride can cause excessive hypotension and bradycardia. Studies in dogs have shown that the compound produces a dose-dependent reduction in blood pressure and myocardial contractility, with higher doses leading to more pronounced effects .
Metabolic Pathways
Labetalone hydrochloride is metabolized primarily in the liver through glucuronidation. The compound undergoes N-dealkylation to form metabolites such as 3-amino-1-phenyl butane, which may be further metabolized to benzylacetone and 3-amino-(4-hydroxyphenyl)butane. These metabolites are then excreted in the urine and feces. The metabolic pathways of labetalone hydrochloride involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .
Transport and Distribution
Labetalone hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution, indicating extensive tissue uptake. It is primarily transported in the bloodstream bound to plasma proteins. The distribution of labetalone hydrochloride is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in tissues such as the liver and kidneys .
Subcellular Localization
The subcellular localization of labetalone hydrochloride is primarily within the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. The compound’s activity is influenced by its ability to bind to these receptors and inhibit their activation. Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Labetalolhydrochlorid umfasst mehrere Schritte:
Reaktion von 1-Methyl-3-phenylpropylamin mit 5-Bromacetyl-2-hydroxybenzamid: Diese Reaktion findet in Gegenwart eines Lösungsmittels statt, wobei 2-Hydroxy-5-{[(1-Methyl-3-phenylpropyl)amino]acetyl}benzamid entsteht.
Reduktion mit Natriumborhydrid: Das Zwischenprodukt wird dann mit Natriumborhydrid in Gegenwart einer Base und eines Lösungsmittels zu 2-Hydroxy-5-{1-Hydroxy-2-[(1-Methyl-3-phenylpropyl)amino]ethyl}benzamid reduziert.
Zusatz von Chlorwasserstoff: Wasser und Toluol werden zur Reaktionsmischung gegeben, gefolgt von der Zugabe von konzentrierter Salzsäure, um rohes this compound zu erhalten.
Umkristallisation: Das Rohprodukt wird in Methanol gelöst und unter Verwendung von Isopropylalkohol umkristallisiert, um reines this compound zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation gewonnen, um Verunreinigungen zu entfernen und die gewünschte Qualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Labetalolhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann mit Ferriammoniumsulfat oxidiert werden, was zu einem grün gefärbten Produkt führt.
Reduktion: Die Verbindung kann mit Natriumborhydrid reduziert werden, wie in den Herstellungsverfahren erwähnt.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des aromatischen Rings.
Häufige Reagenzien und Bedingungen
Oxidation: Ferriammoniumsulfat wird üblicherweise als Oxidationsmittel verwendet.
Reduktion: Natriumborhydrid wird als Reduktionsmittel in Gegenwart einer Base verwendet.
Hauptprodukte, die gebildet werden
Reduktion: Der Reduktionsprozess ergibt 2-Hydroxy-5-{1-Hydroxy-2-[(1-Methyl-3-phenylpropyl)amino]ethyl}benzamid.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit adrenergen Rezeptorantagonisten befassen.
Biologie: Forschungen zu this compound helfen, die physiologischen Auswirkungen der Blockade adrenerger Rezeptoren zu verstehen.
Wirkmechanismus
This compound wirkt, indem es die Wirkung adrenerger Rezeptoren blockiert, insbesondere ADRA1- und Beta-Adrenozeptoren. Diese Blockade führt zur Entspannung und Erweiterung der Blutgefäße, wodurch der Druck auf die Arterienwände reduziert wird und letztendlich der Blutdruck gesenkt wird . Die duale Wirkung der Verbindung auf Alpha- und Beta-Rezeptoren macht sie effektiv bei der Behandlung von Bluthochdruck und Angina pectoris .
Vergleich Mit ähnlichen Verbindungen
Labetalolhydrochlorid ist aufgrund seiner dualen Wirkung auf Alpha- und Beta-adrenerge Rezeptoren einzigartig. Zu den ähnlichen Verbindungen gehören:
Propranolol: Ein nicht-selektiver Beta-Blocker, der zur Behandlung von Bluthochdruck und Angstzuständen eingesetzt wird.
Atenolol: Ein selektiver Beta-1-Blocker, der bei Bluthochdruck und Angina pectoris eingesetzt wird.
Carvedilol: Ein weiterer nicht-selektiver Beta-Blocker mit zusätzlicher Alpha-Blockieraktivität.
Im Vergleich zu diesen Verbindungen bietet die Fähigkeit von this compound, sowohl Alpha- als auch Beta-Rezeptoren zu blockieren, ein breiteres Spektrum an therapeutischen Wirkungen, insbesondere bei der Behandlung von hypertensiven Notfällen und schwangerschaftsbedingtem Bluthochdruck .
Eigenschaften
IUPAC Name |
2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHFVUYXWAEVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679731 | |
| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96441-14-4 | |
| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96441-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-(((4-phenylbutan-2-yl)amino)acetyl)benzamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096441144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(3-carbamoyl-4-hydroxyphenyl)-2-oxoethyl]-N-(4-phenylbut-2-yl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


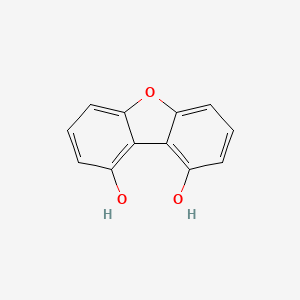
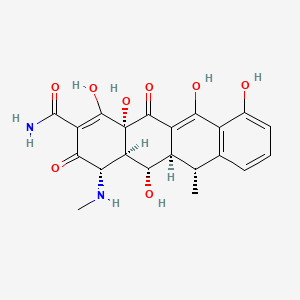
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/new.no-structure.jpg)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)
